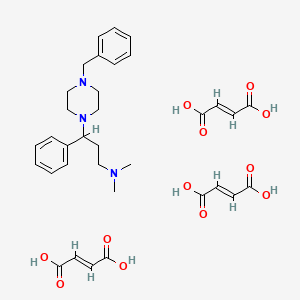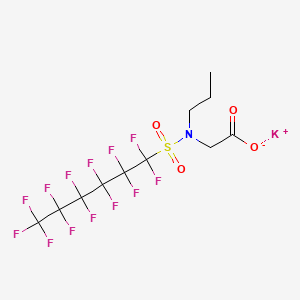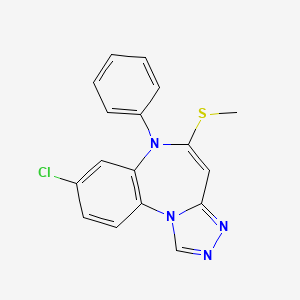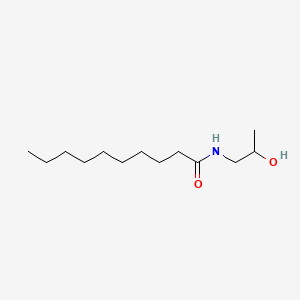
Decanamide, N-(2-hydroxypropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxypropyl)decan-1-amide: is a chemical compound with the molecular formula C13H27NO2. It is a solid substance that can appear as white to pale yellow crystals or powder. This compound is known for its use as a surfactant and emulsifier, as well as an intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: N-(2-Hydroxypropyl)decan-1-amide is typically synthesized by reacting decanoic acid with 2-hydroxypropanol. The reaction involves the formation of an amide bond between the carboxyl group of decanoic acid and the hydroxyl group of 2-hydroxypropanol. The reaction conditions can be optimized based on the specific requirements of the laboratory .
Industrial Production Methods: In industrial settings, the production of N-(2-Hydroxypropyl)decan-1-amide follows similar synthetic routes but on a larger scale. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions: N-(2-Hydroxypropyl)decan-1-amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-(2-oxopropyl)decan-1-amide.
Reduction: Formation of N-(2-aminopropyl)decan-1-amine.
Substitution: Formation of N-(2-chloropropyl)decan-1-amide or similar derivatives
科学研究应用
N-(2-Hydroxypropyl)decan-1-amide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a surfactant and emulsifier in the production of cosmetics, detergents, and other consumer products
作用机制
The mechanism of action of N-(2-Hydroxypropyl)decan-1-amide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with other molecules, while the hydrophobic decan-1-amide chain interacts with lipid membranes or hydrophobic regions of proteins. These interactions can influence the stability and function of biological molecules and pathways .
相似化合物的比较
- N-(2-Hydroxypropyl)caprinamide
- N-(2-Hydroxypropyl)capric amide
- N-(2-Hydroxypropyl)decanamide
Comparison: N-(2-Hydroxypropyl)decan-1-amide is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity. These differences make it suitable for specific applications where other compounds may not be as effective .
属性
CAS 编号 |
23054-61-7 |
|---|---|
分子式 |
C13H27NO2 |
分子量 |
229.36 g/mol |
IUPAC 名称 |
N-(2-hydroxypropyl)decanamide |
InChI |
InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-13(16)14-11-12(2)15/h12,15H,3-11H2,1-2H3,(H,14,16) |
InChI 键 |
YQSBEIIQKPQGCO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)NCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


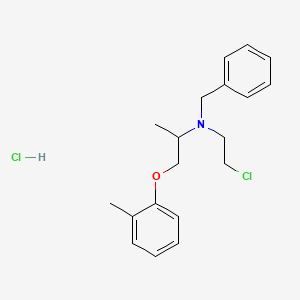

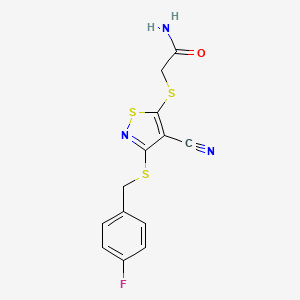

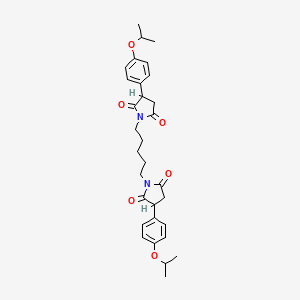
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
